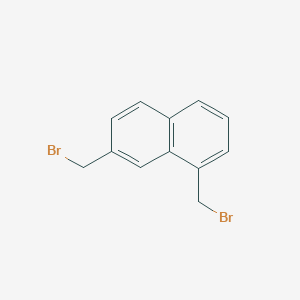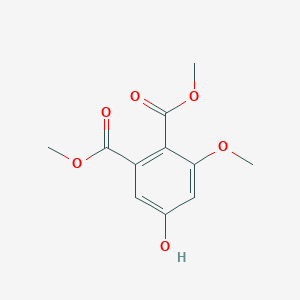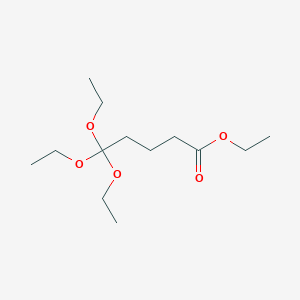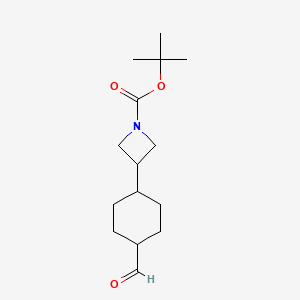
tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C15H25NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a formyl-substituted cyclohexyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides or cyclohexyl Grignard reagents.
Formylation: The formyl group can be introduced through formylation reactions using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted azetidines.
Hydrolysis: Carboxylic acids and tert-butyl alcohol.
科学研究应用
Chemistry:
Building Block: tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with azetidine cores.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to link biomolecules, such as peptides or proteins, to azetidine-containing scaffolds.
Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with specific properties imparted by the azetidine and cyclohexyl groups.
作用机制
The mechanism of action of tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The azetidine ring and formyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity.
相似化合物的比较
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound features a hydroxymethyl group instead of a formyl group, leading to different reactivity and potential applications.
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: The presence of a cyanomethylene group introduces additional reactivity, particularly in nucleophilic addition reactions.
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: The bromomethyl group allows for further functionalization through nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
Conclusion
tert-Butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block in organic synthesis, drug development, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in diverse areas of study.
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
267.36 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-formylcyclohexyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h10-13H,4-9H2,1-3H3 |
InChI 键 |
PNKJTLSMAHUBOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
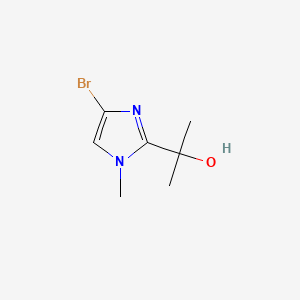
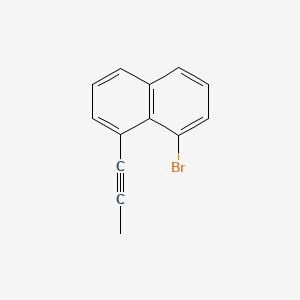
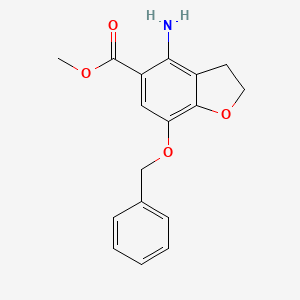
![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)
